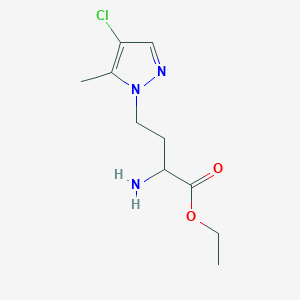

Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate

Description

Ethyl 2-amino-4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoate is a synthetic ester featuring a pyrazole heterocycle substituted with chlorine and methyl groups, coupled with an amino-functionalized butanoate backbone. Pyrazole derivatives are known for their bioactivity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The chloro and methyl substituents likely enhance lipophilicity and metabolic stability, while the ethyl ester group contributes to solubility in organic solvents. Structural determination methods, such as X-ray crystallography using SHELX programs, are critical for elucidating its conformation and intermolecular interactions .

Properties

Molecular Formula |

C10H16ClN3O2 |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

ethyl 2-amino-4-(4-chloro-5-methylpyrazol-1-yl)butanoate |

InChI |

InChI=1S/C10H16ClN3O2/c1-3-16-10(15)9(12)4-5-14-7(2)8(11)6-13-14/h6,9H,3-5,12H2,1-2H3 |

InChI Key |

AUWVOAPZSLKPMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCN1C(=C(C=N1)Cl)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with ethyl 2-bromo-4-aminobutanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of ethyl 2-nitro-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate.

Reduction: Formation of ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanol.

Substitution: Formation of ethyl 2-amino-4-(4-aminomethyl-1h-pyrazol-1-yl)butanoate or ethyl 2-amino-4-(4-thiomethyl-1h-pyrazol-1-yl)butanoate.

Scientific Research Applications

Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogs

(a) Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2)

- Structural Features: Contains a benzoimidazole core instead of pyrazole, with a benzyl-hydroxyethylamino substituent and a methyl group .

- Synthesis: Prepared via Schiff base formation between benzaldehyde and an amino-functionalized precursor in methanol with acetic acid catalysis .

- The hydroxyethyl group in Compound 2 increases hydrophilicity, contrasting with the chloro-methyl pyrazole’s lipophilic character.

(b) Simple Volatile Esters (e.g., Ethyl Butanoate, Ethyl Hexanoate)

- Structural Features: Short-chain esters lacking heterocyclic or amino groups .

- Volatility: High volatility, as observed in passion fruit aroma profiles, where ethyl butanoate and hexanoate dominate .

- Applications: Primarily used in flavoring agents due to fruity notes and low molecular weight .

Physicochemical Properties

Table 1: Comparative Properties of Selected Esters

| Compound Name | Heterocycle/Functional Groups | Volatility | Solubility | Key Applications |

|---|---|---|---|---|

| Ethyl 2-amino-4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoate | Pyrazole, Cl, CH₃, NH₂ | Low | Moderate (polar organic solvents) | Pharmaceuticals, agrochemicals |

| Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Benzoimidazole, OH, CH₃ | Moderate | High (aqueous/organic) | Drug intermediates |

| Ethyl Butanoate | None (simple ester) | High | Low (hydrophobic) | Food flavoring |

| Ethyl Hexanoate | None (simple ester) | High | Low (hydrophobic) | Food flavoring |

- Volatility Trends: Simple esters (e.g., ethyl butanoate) evaporate rapidly, as shown in chromatographic studies where they were lost after washings . The target compound’s complex structure reduces volatility, enhancing persistence in formulations.

- Solubility: The amino group in the target compound improves water solubility relative to purely hydrophobic esters like ethyl octanoate , though the pyrazole ring may counterbalance this effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.